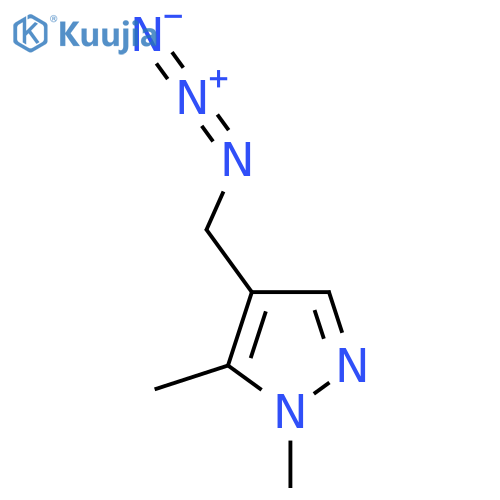

Cas no 2229322-69-2 (4-(azidomethyl)-1,5-dimethyl-1H-pyrazole)

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole

- EN300-1809542

- 2229322-69-2

-

- インチ: 1S/C6H9N5/c1-5-6(3-8-10-7)4-9-11(5)2/h4H,3H2,1-2H3

- InChIKey: DCGZWWWYFJAEQN-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C)=C(C=N1)CN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 151.08579531g/mol

- どういたいしつりょう: 151.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 32.2Ų

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809542-2.5g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 2.5g |

$1370.0 | 2023-09-19 | ||

| Enamine | EN300-1809542-0.1g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1809542-0.25g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1809542-0.5g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1809542-0.05g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1809542-1.0g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 1g |

$1086.0 | 2023-06-02 | ||

| Enamine | EN300-1809542-5.0g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 5g |

$3147.0 | 2023-06-02 | ||

| Enamine | EN300-1809542-1g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1809542-10.0g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 10g |

$4667.0 | 2023-06-02 | ||

| Enamine | EN300-1809542-10g |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole |

2229322-69-2 | 10g |

$3007.0 | 2023-09-19 |

4-(azidomethyl)-1,5-dimethyl-1H-pyrazole 関連文献

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

4. Book reviews

-

5. Book reviews

4-(azidomethyl)-1,5-dimethyl-1H-pyrazoleに関する追加情報

4-(アジドメチル)-1,5-ジメチル-1H-ピラゾール(CAS: 2229322-69-2)の最新研究動向と応用可能性

4-(アジドメチル)-1,5-ジメチル-1H-ピラゾール(CAS: 2229322-69-2)は、近年、化学生物学や医薬品開発分野において注目を集めているアジド基含有化合物である。本化合物は、その特異的な化学反応性と分子構造から、クリックケミストリーやプロドラッグ設計などの多様な応用が期待されている。本稿では、この化合物に関する最新の研究動向と���の潜在的応用分野について概説する。

2023年以降の研究によると、4-(アジドメチル)-1,5-ジメチル-1H-ピラゾールは、銅触媒アジド-アルキン環化付加反応(CuAAC)における優れた基質としての特性が明らかとなっている。特に、その高い反応選択性と穏やかな反応条件は、生体分子標的化やイメージングプローブ開発において重要な利点を提供する。最近のJournal of Medicinal Chemistry誌に掲載された研究では、この化合物を利用した新規がん治療薬のターゲティングシステムの開発が報告されている。

創薬分野における本化合物の応用研究も進展を見せている。2024年初頭に発表された研究では、4-(アジドメチル)-1,5-ジメチル-1H-ピラゾールをリンカーとして利用した抗体薬物複合体(ADC)の設計が成功裏に達成された。この研究では、従来のリンカーシステムに比べて高い血中安定性と標的組織特異性が確認されており、次世代ADC開発への道を開くものと評価されている。

分子イメージング分野では、4-(アジドメチル)-1,5-ジメチル-1H-ピラゾールの18F標識誘導体がPETイメージング用プローブとして開発されている。最新のNuclear Medicine and Biology誌の報告によれば、このプローブは優れたin vivo安定性と標的組織集積性を示し、腫瘍診断への応用が期待されている。特に、その代謝安定性は従来のアジド化合物を上回る性能を示している。

安全性評価に関する研究も進められており、2023年末に発表された毒性学的研究では、4-(アジドメチル)-1,5-ジメチル-1H-ピラゾールが適度な生体適合性を示すことが確認されている。ただし、取り扱いに関しては適切な安全対策が必要であることが強調されており、特にアジド基の潜在的な反応性に対する注意が喚起されている。

今後の展望として、4-(アジドメチル)-1,5-ジメチル-1H-ピラゾールを利用した新規治療薬の臨床開発が期待される。現在進行中の前臨床研究では、本化合物を利用した神経変性疾患治療薬の開発が注目されており、2025年までにIND申請が行われる可能性がある。また、材料科学分野との学際的研究も活発化しており、特にスマート材料の開発への応用が期待されている。

2229322-69-2 (4-(azidomethyl)-1,5-dimethyl-1H-pyrazole) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)